Leucovorin

Pharmacokinetics Folate metabolism Oncology

Leucovorin (Folinic Acid, Calcium Folinate) is the calcium salt of 5-formyl-5,6,7,8-tetrahydrofolic acid, a reduced folate derivative. The molecule exists as a racemic mixture of diastereoisomers, with the (-)-L-isomer (Citrovorum factor) accounting for biological activity.

Molecular Formula C20H23N7O7
Molecular Weight 473.4 g/mol
CAS No. 1492-18-8; 58-05-9
Cat. No. B15572363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucovorin
CAS1492-18-8; 58-05-9
Molecular FormulaC20H23N7O7
Molecular Weight473.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m0/s1
InChIKeyVVIAGPKUTFNRDU-ABLWVSNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityComplete
Sparingly soluble in wate

Leucovorin (Folinic Acid, Calcium Folinate) Procurement: Chemical Class and Baseline Specifications


Leucovorin (Folinic Acid, Calcium Folinate) is the calcium salt of 5-formyl-5,6,7,8-tetrahydrofolic acid, a reduced folate derivative [1]. The molecule exists as a racemic mixture of diastereoisomers, with the (-)-L-isomer (Citrovorum factor) accounting for biological activity [2]. Leucovorin calcium typically contains 10–15% water as an amorphous powder and demonstrates water solubility significantly exceeding that of the oxidized parent compound folic acid, though solubility in organic solvents remains severely limited [3]. The compound is officially monographed in USP and EP compendia, with assay specifications requiring 95.0% to 105.0% leucovorin calcium on an anhydrous basis [4].

Why Leucovorin Cannot Be Replaced by Generic Folate Analogs: Critical Selection Considerations


Procurement substitution of leucovorin with generic folate alternatives (e.g., folic acid, levoleucovorin, or 5-methyltetrahydrofolate) is pharmacologically and functionally invalid due to fundamental differences in metabolic activation requirements, isomer-specific clearance kinetics, and formulation stability. Unlike folic acid, which requires two-step enzymatic reduction via dihydrofolate reductase (DHFR) to become biologically active, leucovorin is supplied as a pre-reduced 5-formyl derivative capable of bypassing DHFR blockade entirely [1]. This metabolic independence is the mechanistic basis for its unique role in methotrexate rescue and 5-FU modulation—applications where folic acid is categorically ineffective or contraindicated. Furthermore, the racemic nature of leucovorin introduces diastereoisomer-specific pharmacokinetic divergence: the unnatural D-isomer exhibits a plasma half-life of 451 ± 24 minutes versus only 31.6 ± 1.1 minutes for the active L-isomer, resulting in prolonged systemic exposure to the inactive stereoisomer [2]. Aqueous solution instability, driven by oxidative degradation and hydrolysis that yields insoluble precipitates, imposes strict formulation requirements that differ markedly from the more chemically stable folic acid [3]. These compound-specific characteristics render simple substitution scientifically unsound and potentially hazardous in clinical or analytical workflows.

Quantitative Differentiation Evidence: Leucovorin versus Key Comparators


Metabolic Kinetics: Leucovorin vs. Folic Acid Plasma Metabolite Accumulation

In a direct head-to-head pharmacokinetic study comparing oral and intravenous administration of leucovorin versus folic acid, folic acid metabolites accumulated more slowly and persisted longer than leucovorin metabolites [1]. The delayed metabolite accumulation following folic acid administration is mechanistically attributed to the slower enzymatic reduction required for the fully oxidized folic acid molecule, a rate-limiting step that leucovorin bypasses entirely due to its pre-reduced 5-formyltetrahydrofolate structure [1].

Pharmacokinetics Folate metabolism Oncology

Solid-State Thermal Stability: Calcium Leucovorin Bulk Drug Substance

Calcium leucovorin demonstrates measurable solid-state thermal stability under accelerated storage conditions. The bulk compound remains stable after four weeks of storage at 60°C [1]. This stability profile contrasts with aqueous solutions of leucovorin and levoleucovorin, which are subject to rapid oxidative degradation and precipitation due to limited water solubility of the calcium salts [2].

Drug stability API characterization Pharmaceutical manufacturing

Bioequivalence: Leucovorin vs. Levoleucovorin Dose Conversion and Bioavailability

In a randomized, four-way crossover study directly comparing leucovorin (racemic) and levoleucovorin (L-isomer only) in healthy volunteers, 12.5 mg oral levoleucovorin was bioequivalent to 25 mg oral leucovorin, and 15 mg intravenous levoleucovorin was bioequivalent to 30 mg intravenous leucovorin [1]. The absolute bioavailability of levoleucovorin was 74% versus 65% for racemic leucovorin—a difference that was not statistically significant [1]. These data establish a 1:2 dose ratio equivalence (L-isomer:racemate) based on active folate serum concentrations measured as N-5-methyltetrahydrofolate.

Bioequivalence Dose conversion Clinical pharmacology

Isomer-Specific Clearance: D-Isomer vs. L-Isomer Half-Life Differential

The two diastereoisomers present in racemic leucovorin exhibit markedly divergent plasma elimination kinetics. The unnatural D-isomer demonstrates a plasma half-life of 451 ± 24 minutes, while the biologically active natural L-isomer is cleared substantially faster with a half-life of 31.6 ± 1.1 minutes [1]. This represents an approximately 14-fold longer systemic persistence of the inactive stereoisomer.

Stereoselective pharmacokinetics Drug metabolism Clearance

Oral Bioavailability Dose-Dependence: Saturable Absorption of Leucovorin

Oral absorption of leucovorin calcium is saturable at doses exceeding 25 mg. The apparent bioavailability is 97% at 25 mg, decreases to 75% at 50 mg, and further declines to 37% at 100 mg [1]. This non-linear absorption profile establishes a critical formulation and dosing threshold.

Oral bioavailability Dose proportionality Formulation development

USP Monograph Impurity Specifications: Chromatographic Purity Thresholds

USP monograph specifications for leucovorin calcium establish quantitative limits for chromatographic impurities: not more than 2.5% for any individual impurity and not more than 4.0% for total impurities as determined by HPLC with UV detection at 254 nm [1]. Additional product specifications from commercial suppliers include limits of NMT 1.0% for 5-formyltetrahydropteoric acid and absorbance at 420 nm NMT 0.60 . These thresholds are legally enforceable quality attributes that differentiate compendial-grade material from research-grade or non-pharmacopeial alternatives.

Quality control Impurity profiling Compendial compliance

Procurement-Aligned Application Scenarios for Leucovorin: Evidence-Based Use Cases


Methotrexate Rescue Protocols Requiring Rapid Folate Pool Replenishment

Leucovorin is the reference-standard rescue agent for high-dose methotrexate chemotherapy because its pre-reduced 5-formyltetrahydrofolate structure bypasses dihydrofolate reductase (DHFR), the enzyme irreversibly inhibited by methotrexate [1]. Unlike folic acid, which requires intact DHFR activity for metabolic activation and therefore cannot effectively rescue methotrexate toxicity, leucovorin directly enters the folate cycle. The faster plasma metabolite accumulation kinetics of leucovorin relative to folic acid, demonstrated in direct comparative pharmacokinetic studies, provide the rapid folate pool replenishment necessary to prevent life-threatening myelosuppression and mucositis in the hours immediately following methotrexate clearance [2].

5-Fluorouracil Biochemical Modulation in Colorectal Cancer Protocols

Leucovorin serves as a biochemical modulator that enhances 5-fluorouracil (5-FU) cytotoxicity by stabilizing the ternary complex formed between the 5-FU active metabolite FdUMP, thymidylate synthase (TS), and the reduced folate cofactor N5,N10-methylenetetrahydrofolate [1]. The 2:1 racemate-to-active-isomer dose ratio established in bioequivalence studies enables precise dosing calculations for FOLFOX, FOLFIRI, and other 5-FU-based combination regimens [2]. The saturable oral absorption profile (97% at 25 mg decreasing to 37% at 100 mg) dictates that injectable formulations must be procured for protocols requiring high-dose modulation, as oral administration cannot achieve proportional systemic folate exposure at doses >25 mg [3].

Pharmaceutical Quality Control: USP/EP Reference Standard Material

Leucovorin Calcium USP Reference Standard is employed in validated HPLC methods for assay determination, identification testing, organic impurity profiling, and dissolution testing of leucovorin calcium finished dosage forms [1]. USP compendial specifications require not more than 2.5% of any individual impurity and not more than 4.0% total impurities by HPLC at 254 nm, providing legally defensible quality benchmarks for batch release [2]. Leucovorin calcium pharmaceutical secondary standards offer multi-traceability to USP and EP primary standards, enabling validated analytical method transfer across QC laboratories [3]. This application scenario is specific to procurement of certified reference materials, not bulk API or clinical product.

Stability-Indicating Method Development and Forced Degradation Studies

Leucovorin calcium and its stereoisomer levoleucovorin calcium are subject to oxidative degradation and hydrolysis in aqueous solution, producing degradation products that can precipitate from solution and present patient safety risks in injectable formulations [1]. Stability-indicating RP-HPLC methods have been developed and validated to resolve leucovorin/levoleucovorin from all process-related impurities and degradation products with established linearity, precision, accuracy, specificity, LOD, and LOQ parameters [2]. The documented solid-state thermal stability of calcium leucovorin bulk powder (stable after four weeks at 60°C) provides a baseline for forced degradation study design and impurity reference standard qualification [3]. Procurement of characterized impurity reference standards supports method validation activities required for ANDA submissions and post-approval stability programs.

Quote Request

Request a Quote for Leucovorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.